3-((4-aminofenil)tio)-piperidina-1-carboxilato de terc-butilo

Descripción general

Descripción

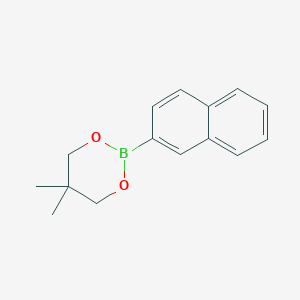

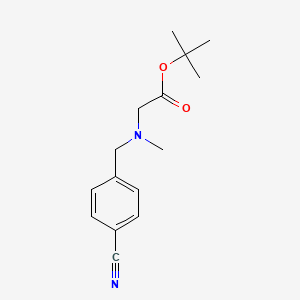

“tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O2 . It has an average mass of 276.374 Da and a monoisotopic mass of 276.183777 Da . It’s also known by other names such as “(3S)-3-(4-Aminophényl)-1-pipéridinecarboxylate de 2-méthyl-2-propanyle” in French .

Molecular Structure Analysis

The molecular structure of “tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate” consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is predicted to be 412.7±45.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Investigación farmacéutica como impureza del inhibidor de PARP

Este compuesto se identifica como una impureza en la síntesis de Niraparib, un inhibidor de la poli(ADP-ribosa) polimerasa (PARP) . Es eficaz en el tratamiento de tumores con mutaciones BRCA-1 y -2. La presencia de este compuesto en el proceso de síntesis farmacéutica exige un control de calidad y métodos analíticos rigurosos para garantizar la pureza y la eficacia del producto terapéutico final.

Intermedio de síntesis orgánica

Sirve como intermedio en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos medicinales . Su función como intermedio permite la introducción del andamiaje de piperidina en moléculas más complejas, que es un motivo estructural común en muchos productos farmacéuticos.

Aplicaciones de detección química

Aunque no se menciona directamente para el 3-((4-aminofenil)tio)-piperidina-1-carboxilato de terc-butilo, los ácidos borónicos, que comparten un grupo 4-aminofenil similar, se utilizan en aplicaciones de detección química . Esto sugiere un potencial para este compuesto en el desarrollo de nuevos sensores, posiblemente para detectar moléculas biológicamente relevantes.

Aplicaciones electroforéticas

La similitud estructural del compuesto con los ácidos borónicos, que se utilizan en la electroforesis de moléculas glicosiladas, indica un posible uso en tecnologías de separación . Esto podría ser particularmente útil en el análisis de muestras biológicas complejas.

Ciencia de materiales

El grupo aminofenil dentro de la estructura del compuesto sugiere una posible utilidad en la creación de marcos orgánicos covalentes (COF), que se utilizan en dispositivos optoelectrónicos . Estos materiales tienen aplicaciones que van desde sensores hasta diodos emisores de luz.

Etiquetado biológico y modificación de proteínas

Al igual que los ácidos borónicos, la parte aminofenil podría utilizarse para el etiquetado biológico y la modificación de proteínas . Esta aplicación es crucial en bioquímica para el seguimiento y análisis de proteínas en diversos entornos de investigación.

Desarrollo de terapias

La función del compuesto como intermedio en la síntesis de Niraparib sugiere su potencial en el desarrollo de otras terapias . Los investigadores podrían explorar su incorporación en nuevos fármacos que se dirijan a vías biológicas específicas.

Mecanismo De Acción

Mode of Action

The mode of action of “tert-Butyl 3-((4-aminophenyl)thio)-piperidine-1-carboxylate” is not well understood at this time. It’s possible that the compound interacts with its targets by binding to active sites, altering their conformation, or modulating their activity. The specific changes resulting from these interactions are subject to ongoing research .

Biochemical Pathways

Given the presence of the aminophenyl group in its structure, it might be involved in pathways related to aromatic compounds . .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .

Result of Action

As research progresses, we may gain a better understanding of how this compound affects cellular processes and molecular interactions .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of enzyme inhibitors. It interacts with enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound’s interaction with PARP is crucial for its inhibitory effects, making it a valuable tool in studying DNA repair pathways and developing treatments for diseases like cancer .

Cellular Effects

The effects of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PARP can lead to the inhibition of DNA repair, resulting in increased DNA damage and cell death in cancer cells. This makes the compound a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of PARP, binding to the enzyme’s active site and preventing its normal function in DNA repair. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways in cancer cells. Additionally, the compound may influence gene expression by altering the activity of transcription factors involved in DNA repair and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA repair and increased cell death in cancer models .

Dosage Effects in Animal Models

The effects of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: is involved in metabolic pathways related to its role as a PARP inhibitor. It interacts with enzymes and cofactors involved in the metabolism of nucleotides and DNA repair. The compound’s inhibitory effects on PARP can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status. These metabolic alterations contribute to the compound’s overall impact on cell function and survival .

Transport and Distribution

The transport and distribution of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are critical for its inhibitory effects on PARP and other target enzymes .

Subcellular Localization

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, where DNA repair occurs, is particularly important for its role as a PARP inhibitor. The compound’s localization within the nucleus allows it to effectively inhibit PARP activity and disrupt DNA repair processes .

Propiedades

IUPAC Name |

tert-butyl 3-(4-aminophenyl)sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVKNYSUDIAVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B1400249.png)